
2-Mercaptopurine
Übersicht
Beschreibung
2-Mercaptopurine, also known as Mercaptopurine, is used in combination with other medicines as maintenance treatment of acute lymphoblastic leukemia . It belongs to the group of medicines known as antimetabolites . Mercaptopurine interferes with the growth of cancer cells, which are eventually destroyed .
Synthesis Analysis
Mercaptopurine is one of the thiopurines developed by Gertrude Elion and George Hitchings in the 1950s for the treatment of childhood leukemia . The synthesis of mercaptopurine involves the use of thiopurine methyltransferase (TPMT) and multi-drug resistant Protein 4 (MRP4) .Molecular Structure Analysis
Mercaptopurine is an analogue of the purine bases adenine and hypoxanthine . It has a specific molecular structure, which was rationally designed, marking a revolution in drug discovery .Chemical Reactions Analysis
Mercaptopurine undergoes various chemical reactions. For instance, it competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Mercaptopurine include a melting point of 250 °C (decomp), a boiling point of 290.7±23.0 °C (Predicted), and a density of 1.82±0.1 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Anticancer Drug
2-Mercaptopurine is an effective anticancer medicine . It’s commonly used in the treatment of leukemia, Crohn’s disease, and ulcerative colitis . However, it’s known to have serious adverse reactions, thus requiring further attempts to enhance its biological targeting .
Drug Delivery System
Researchers have developed a drug delivery system for colon cancer treatment by embedding 6-mercaptopurine (6-MP), an anticancer drug, in a thiolated gelatin/polyethylene glycol diacrylate hydrogel (6MP-GPGel) . The 6MP-GPGel continuously released 6-MP, the anticancer drug .
Interaction with Gold Nanoparticles
Small gold clusters Au n ( n = 2–10) were used as model reactants to simulate the surface of gold nanoparticles . The computed results show that the drug molecules tend to anchor on the gold clusters at the S atom .
pH Triggered Drug Release
The adsorption of the drug onto the gold surface is considered as a reversible process, and the mechanism of drug releasing was found to be triggerable by internal factors, such as a pH change .
Interaction with Cancerous Protein Structures
The mechanism of drug releasing was also found to be triggerable by the concentrated presence of thiol amino acids in cancerous protein structures .
Tumor Microenvironment Responsive
The release rate of 6-MP was further accelerated in an acidic or glutathione environment that mimicked a tumor microenvironment .
Wirkmechanismus
Target of Action
2-Mercaptopurine, a purine analogue, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .
Mode of Action
2-Mercaptopurine competes with hypoxanthine and guanine for binding to HGPRTase . Upon binding, it is converted into thioinosinic acid (TIMP) . TIMP then inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) . This interference with purine metabolism disrupts nucleic acid synthesis, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by 2-Mercaptopurine is the purine salvage pathway . By inhibiting HGPRTase, 2-Mercaptopurine disrupts the conversion of hypoxanthine and guanine into their respective monophosphates, hindering DNA and RNA synthesis . This disruption of nucleic acid synthesis ultimately leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The bioavailability of 2-Mercaptopurine varies widely, ranging from 5% to 37% . It is metabolized by xanthine oxidase, and its elimination half-life is between 60 to 120 minutes . Its active metabolites have a longer half-life . The drug is primarily excreted through the kidneys . It’s worth noting that the hemihydrate form of 2-Mercaptopurine shows increased solubility and bioavailability compared to the monohydrate form .
Result of Action
The primary result of 2-Mercaptopurine’s action is the inhibition of nucleic acid synthesis , leading to cell death . This makes it effective as an antineoplastic agent, particularly in the treatment of acute lymphocytic leukemia . It can also lead to side effects such as bone marrow suppression, liver toxicity, vomiting, and loss of appetite .
Action Environment
The action of 2-Mercaptopurine can be influenced by various environmental factors. For instance, the pH of the stomach, which is typically low, can affect the dissolution of the drug . Additionally, the presence of other drugs can alter 2-Mercaptopurine’s metabolism. For example, allopurinol, a drug used to manage hyperuricemia, can alter 2-Mercaptopurine metabolism to maximize the production of its active metabolite while reducing the hepatotoxic metabolite .
Safety and Hazards
Mercaptopurine is mutagenic in animals and humans, carcinogenic in animals, and may increase the patient’s risk of neoplasia . It can cause serious adverse reactions, such as bone marrow suppression, liver toxicity, nausea, and loss of appetite . It is harmful if swallowed and causes serious eye damage .
Eigenschaften
IUPAC Name |
3,7-dihydropurine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBQZGJWHMCXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878767 | |
| Record name | 2H-Purine-2-thione, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptopurine | |
CAS RN |
28128-19-0 | |
| Record name | 3,9-Dihydro-2H-purine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28128-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Mercaptopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Purine-2-thione, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2H-purine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81XK02929C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



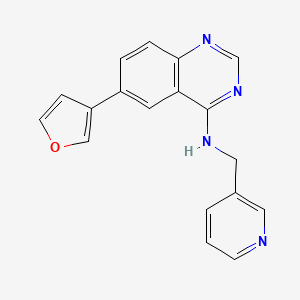
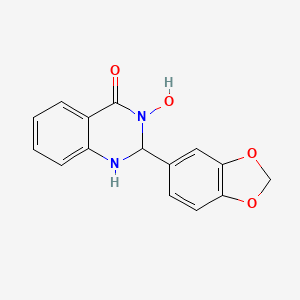
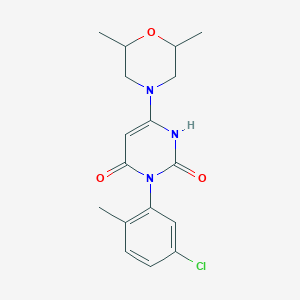


![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)

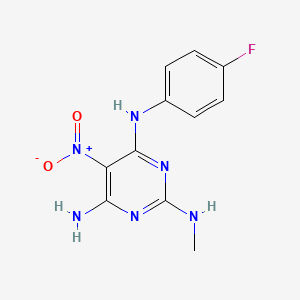
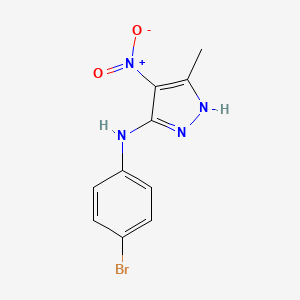
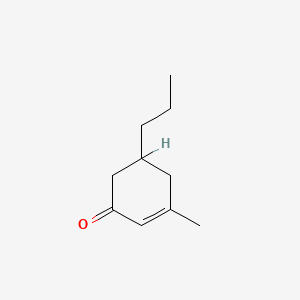

![2-[3-(4-Tert-butyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),4,8-tetraen-6-ylidene)prop-1-enyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B1228082.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)